molecular formula C8H8N2O3 B1246007 N'-formyl-2-hydroxybenzohydrazide

N'-formyl-2-hydroxybenzohydrazide

Cat. No.: B1246007
M. Wt: 180.16 g/mol
InChI Key: QKOBGJNIHZDKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Formyl-2-hydroxybenzohydrazide is a chemical compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol. Its CAS Registry Number is 1010-85-1 . The compound's systematic IUPAC name is N2-(2-hydroxybenzoyl)formhydrazide . As a derivative of 2-hydroxybenzohydrazide (salicylic hydrazide), this compound is part of a class of chemicals studied for their potential in coordination chemistry. Related hydrazide-based compounds are known to serve as key organic precursors or ligands in the synthesis of metal complexes . These complexes are of significant research interest for their diverse structural characteristics and potential applications, including being investigated for various biological activities in laboratory settings . This product is strictly for research purposes and is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

N-[(2-hydroxybenzoyl)amino]formamide

InChI

InChI=1S/C8H8N2O3/c11-5-9-10-8(13)6-3-1-2-4-7(6)12/h1-5,12H,(H,9,11)(H,10,13)

InChI Key

QKOBGJNIHZDKRJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NNC=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Synthetic Yields : Substituent bulkiness affects yields. For instance, N'-(4-Ethylbenzoyl)-2-hydroxybenzhydrazide was obtained in 36% yield, lower than the 89% yield of (E)-2,4-dimethyl-N′-(2-methylbenzylidene)benzohydrazide, likely due to steric hindrance from the ethylbenzoyl group .

Crystallography : Dihedral angles between aromatic rings vary significantly. In (E)-2,4-dimethyl-N′-(2-methylbenzylidene)benzohydrazide, the angle is 88.45°, indicating near-orthogonal orientation, which may influence packing and solubility .

Purity and Stability : High HPLC purity (>97%) in derivatives like N'-(4-Ethylbenzoyl)-2-hydroxybenzhydrazide suggests stability under synthetic conditions, critical for reproducibility in drug development .

Preparation Methods

Traditional Reflux Method

In this approach, methyl salicylate reacts with excess hydrazine hydrate (NH₂NH₂·H₂O) under reflux conditions. A typical protocol involves mixing equimolar amounts of methyl salicylate (10 mmol) and hydrazine hydrate (20 mmol) in ethanol, followed by reflux at 70–80°C for 2–4 hours. The reaction proceeds via nucleophilic acyl substitution, where hydrazine displaces the methoxy group to form 2-hydroxybenzohydrazide (Figure 1). Post-reaction, the mixture is cooled, filtered, and recrystallized from ethanol to yield white crystalline solids. Reported yields range from 65–75%.

Key characterization data :

  • Melting point : 241–242°C

  • FT-IR (KBr, cm⁻¹) : 3239 (–OH phenolic), 1658 (C=O amide), 1562 (N–H bend)

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, –NH₂), 7.76–6.75 (m, 4H, aromatic), 4.92 (s, 1H, –OH).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction, reducing processing times from hours to minutes. A study by Jain et al. (2007) demonstrated that irradiating a mixture of methyl salicylate (10 mmol) and hydrazine hydrate (20 mmol) at 160 W for 2–8 minutes produces 2-hydroxybenzohydrazide in 81% yield. The shorter reaction time and higher yield (compared to reflux) make this method advantageous for large-scale production.

Formylation of 2-Hydroxybenzohydrazide

This compound is synthesized via formylation of the primary amine group in 2-hydroxybenzohydrazide. Three methods are prevalent:

Formic Acid Reflux

The most straightforward approach involves reacting 2-hydroxybenzohydrazide with excess formic acid (HCOOH) under reflux. A typical protocol uses a 1:3 molar ratio of hydrazide to formic acid in ethanol, heated at 90°C for 4–6 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by cooling and filtering. Yields range from 70–85%.

Characterization data :

  • Melting point : 198–200°C (lit.)

  • FT-IR (KBr, cm⁻¹) : 1685 (C=O formyl), 1620 (C=N), 3250 (–OH phenolic).

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 11.21 (s, 1H, –NH–), 8.45 (s, 1H, –CHO), 7.82–6.91 (m, 4H, aromatic).

Microwave-Assisted Formylation

Microwave irradiation enhances formylation efficiency. A mixture of 2-hydroxybenzohydrazide (10 mmol) and formic acid (30 mmol) in ethanol is irradiated at 180 W for 5–10 minutes, achieving yields of 90–93%. This method reduces energy consumption and avoids side reactions such as oxidation of the phenolic –OH group.

Solvent-Free Formylation

Green chemistry approaches utilize solvent-free conditions. 2-Hydroxybenzohydrazide is ground with formic acid (1:4 molar ratio) and heated at 80°C for 1 hour. The crude product is washed with cold water and recrystallized from ethanol, yielding 78–82%. This method minimizes waste but requires precise temperature control to prevent decomposition.

Comparative Analysis of Formylation Methods

Table 1 summarizes key parameters for each formylation method:

Method Reaction Time Yield (%) Energy Input Purity (HPLC)
Formic Acid Reflux4–6 hours70–85High98.2%
Microwave-Assisted5–10 minutes90–93Moderate99.1%
Solvent-Free1 hour78–82Low97.5%

Microwave-assisted synthesis emerges as the optimal method due to its high yield and short reaction time. However, solvent-free techniques align with green chemistry principles, making them preferable for environmentally conscious applications.

Mechanistic Insights

The formylation proceeds via nucleophilic attack of the hydrazide’s –NH₂ group on the electrophilic carbonyl carbon of formic acid (Figure 2). The reaction follows a two-step mechanism:

  • Protonation : Formic acid protonates the hydrazide’s amine group, enhancing its nucleophilicity.

  • Acyl Transfer : The nucleophilic amine attacks the formyl carbon, resulting in the formation of this compound and water.

Side reactions, such as over-formylation or oxidation, are mitigated by controlling stoichiometry and reaction temperature.

Industrial and Research Implications

The scalability of microwave-assisted synthesis makes it suitable for pharmaceutical manufacturing, where rapid production of high-purity intermediates is critical. Solvent-free methods offer cost-effective alternatives for bulk synthesis, though they require optimization to match microwave yields. Future research should explore catalytic formylation using recyclable reagents to enhance sustainability.

Q & A

Basic Research Question

  • In vitro models : COX-2 inhibition assays using human recombinant enzymes (IC₅₀ values) .
  • Dose-response curves : Test concentrations spanning 1–100 µM to establish efficacy and toxicity thresholds .
  • Control groups : Compare with standard NSAIDs (e.g., indomethacin) and vehicle-only samples .

How do computational chemistry approaches contribute to understanding the thermosalient behavior of this compound polymorphs?

Advanced Research Question
First-principles calculations reveal:

  • Elastic tensor analysis : Quantifies anisotropic thermal expansion, explaining spring-like molecular motions along specific crystallographic axes .
  • Phonon dispersion curves : Predict vibrational modes driving phase transitions .
  • Molecular dynamics (MD) simulations : Visualize stress accumulation and release during crystal "jumping" .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-formyl-2-hydroxybenzohydrazide
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